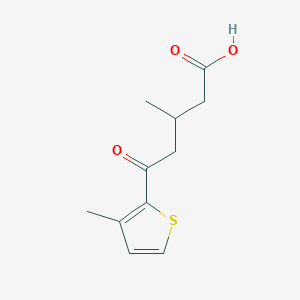
3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid is a compound that has garnered attention due to its potential biological activities. As a keto-acid, it belongs to a class of organic compounds that play significant roles in metabolic pathways and have implications in various health conditions.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O3S. The compound features a thienyl group, which contributes to its unique properties and biological activities. The structural representation is essential for understanding its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Neurotoxicity : Similar to other ketoacids, it may exhibit neurotoxic effects, particularly in the context of metabolic disorders such as maple syrup urine disease (MSUD) where branched-chain amino acids accumulate .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be elucidated .
- Metabolic Implications : The compound is involved in metabolic pathways related to branched-chain amino acids and may influence energy metabolism through its role as an intermediate in various biochemical reactions .
The biological activity of this compound can be attributed to its interaction with enzymes involved in amino acid metabolism. It is known to affect the branched-chain alpha-keto acid dehydrogenase complex, which plays a crucial role in the catabolism of branched-chain amino acids. This interaction can lead to altered metabolic states and contribute to the symptoms observed in conditions like MSUD .
Case Studies and Research Findings
- Maple Syrup Urine Disease (MSUD) :
- Antimicrobial Activity :
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Neurotoxicity | Implicated in MSUD; affects nerve cells | |
| Antimicrobial | Potential antibacterial properties | |
| Metabolic Role | Involved in branched-chain amino acid metabolism |
Table 2: Enzymatic Interactions
| Enzyme Name | Function | Gene Name |
|---|---|---|
| Branched-chain alpha-keto acid dehydrogenase complex | Converts alpha-keto acids to acyl-CoA and CO₂ | BCKDHA |
| Branched-chain-amino-acid aminotransferase (BCAT) | Catalyzes catabolism of leucine, isoleucine, valine | BCAT1 |
Eigenschaften
IUPAC Name |
3-methyl-5-(3-methylthiophen-2-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7(6-10(13)14)5-9(12)11-8(2)3-4-15-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGXLVMDYDEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255720 |
Source


|
| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-95-1 |
Source


|
| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














